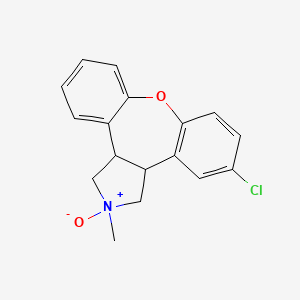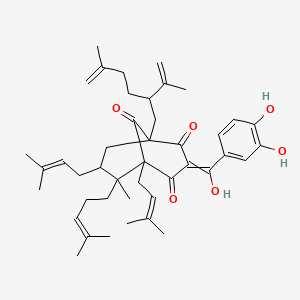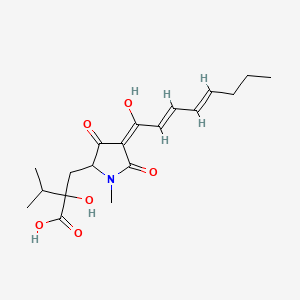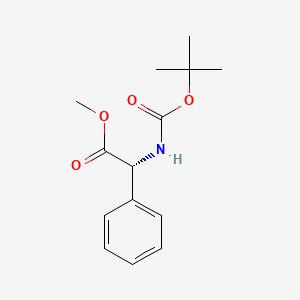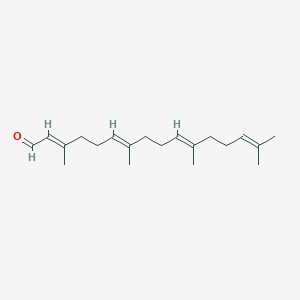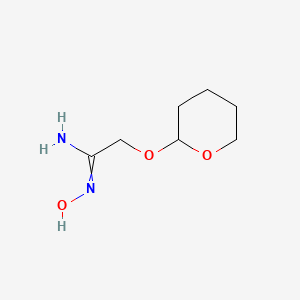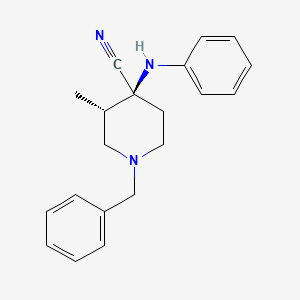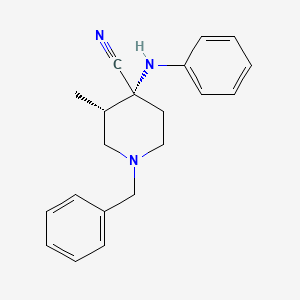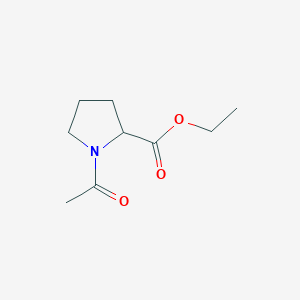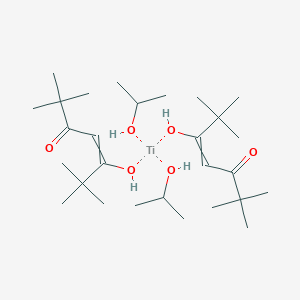
Titanium diisopropoxide bis(tetramethylheptanedionate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of titanium complexes, including those similar to titanium diisopropoxide bis(tetramethylheptanedionate), involves the reaction of titanium tetraisopropoxide with various ligands to form complexes with different coordination environments. Studies have explored the synthesis of titanium(IV) complexes by reacting titanium tetra(isopropoxide) with amine bis(phenolate) ligands and other sterically demanding aryloxo-based ligands, leading to the formation of complexes with significant steric effects and unique coordination chemistries (Tshuva, Goldberg, Kol, & Goldschmidt, 2001); (Panda, Kaur, Reddy, Shaikh, Butcher, Gupta, & Ghosh, 2010).
Molecular Structure Analysis
The molecular structure of titanium complexes can be deeply influenced by the ligands involved. For instance, coordination chemistry research has shown how the steric and electronic properties of ligands affect the structure of titanium complexes. Ligands with varying steric bulk can lead to different complex geometries, from octahedral to pentacoordinate structures, affecting the molecular structure and potential applications of these complexes (Tshuva et al., 2001).
Chemical Reactions and Properties
Titanium diisopropoxide bis(tetramethylheptanedionate) and related titanium complexes undergo a variety of chemical reactions, including polymerization processes and hydroamination, showcasing their chemical versatility. For example, titanium isopropoxide complexes have been used as precatalysts for ethylene polymerization, producing high molecular weight polyethylene polymers (Panda et al., 2010).
科学研究应用
Titanium diisopropoxide bis(tetramethylheptanedionate) decomposes on silicon surfaces at higher temperatures compared to platinum, forming titanium silicate on silicon and titanium oxide on platinum (Cho, Heo, Kim, & Moon, 2006).
This compound is used as a titanium precursor in metallorganic chemical vapor deposition for producing Ti-containing films. Decomposition studies show the formation of titanium oxide on the substrate surface (Cho, Cho, Heo, Kim, & Moon, 2006).
As a cathode buffer layer in polymer solar cells, it reduced interface resistance between the active layer and the electrode, improving power conversion efficiency (Tan, Yang, Zhou, Wang, & Li, 2007).
The coordination chemistry of titanium(IV) complexes with amine bis(phenolate) ligands shows the formation of octahedral bis(isopropoxide) complexes, influencing the type and structure of complexes (Tshuva, Goldberg, Kol, & Goldschmidt, 2001).
Its solubility in supercritical carbon dioxide affects the deposition rate of TiO2 films in supercritical fluid deposition processes (Uchida, Sekino, Hayakawa, & Koda, 2012).
N, S-substituted Titanium (IV) (diisopropoxide) bis (2,4-pentadionate) precursor synthesized by the sol–gel method showed photocatalytic activity under near visible light (Ksibi, Rossignol, Tatibouët, & Trapalis, 2008).
It was used as an electron transporting layer in perovskite solar cells to enhance charge extraction and suppress charge recombination, improving device performance (Li, Wang, Xu, Yao, Zhang, Zhang, Xiao, Dai, Li, & Tan, 2015).
安全和危害
Titanium diisopropoxide bis(tetramethylheptanedionate) may cause immediate or delayed severe eye irritation and may cause corneal ulceration . It may produce irritation or contact dermatitis . The material generates isopropanol on contact with water or moisture in skin, eyes, and mucous membranes and has an irritating, dehydrating effect on overexposed tissue .
属性
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;titanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.2C3H8O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7,12H,1-6H3;2*3-4H,1-2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUATZXZNIJLPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O6Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium diisopropoxide bis(tetramethylheptanedionate) | |
CAS RN |
144665-26-9 |
Source


|
| Record name | Titanium(4+) 2-propanolate (3Z)-2,2,6,6-tetramethyl-5-oxo-3-hepten-3-olate (1:2:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)
![myo-Inositol-d6 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/no-structure.png)
